methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride
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Overview
Description
Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group, a hydroxyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutane derivative with an aminomethylating agent, followed by esterification and subsequent hydrochloride salt formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylate ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
- Oxidation products include ketones and aldehydes.
- Reduction products include primary alcohols.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl and carboxylate groups can participate in various chemical reactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Aminomethyl propanol: An alkanolamine with similar aminomethyl functionality but different structural properties.
Cyclobutane derivatives: Compounds with a cyclobutane ring and various substituents, offering different reactivity and applications.
Uniqueness: Methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be suitable.
Properties
CAS No. |
1955514-52-9 |
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Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-3-hydroxycyclobutane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(4-8)2-5(9)3-7;/h5,9H,2-4,8H2,1H3;1H |
InChI Key |
XNQBKEPMLRDUPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)O)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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